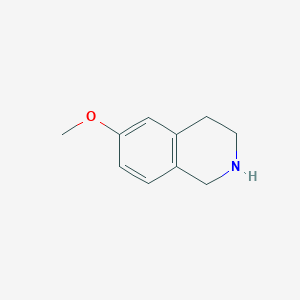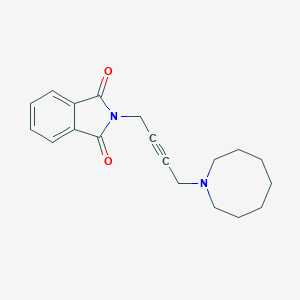
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phthalimide and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, is not fully understood. However, it has been suggested that this compound may act as a modulator of protein-protein interactions.
Effets Biochimiques Et Physiologiques
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, in lab experiments is its potential as a fluorescent probe for imaging applications. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which may make it useful for studying a variety of biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-. One direction is to further study its potential as a drug candidate, particularly for the treatment of neurological disorders. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as a modulator of protein-protein interactions. Finally, research could be done to explore the potential of this compound for use in imaging applications.
Méthodes De Synthèse
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, can be synthesized using a variety of methods. One such method involves the reaction of phthalimide with 4-(octahydroazocin-1-yl)but-2-ynyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-.
Applications De Recherche Scientifique
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)-, has been shown to have a range of potential applications in scientific research. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
19446-30-1 |
|---|---|
Nom du produit |
Phthalimide, N-(4-(octahydroazocin-1-yl)but-2-ynyl)- |
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[4-(azocan-1-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)15-9-8-14-20-12-6-2-1-3-7-13-20/h4-5,10-11H,1-3,6-7,12-15H2 |
Clé InChI |
YLXJAIWUVMTROU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1CCCN(CCC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Autres numéros CAS |
19446-30-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



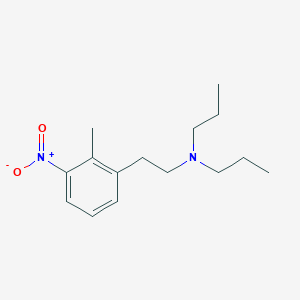
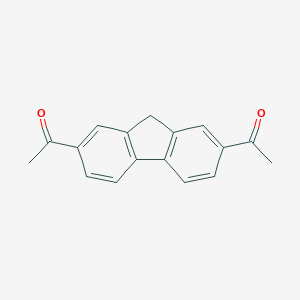
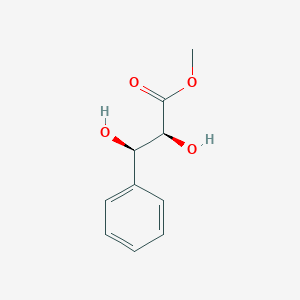
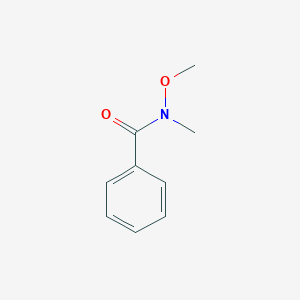
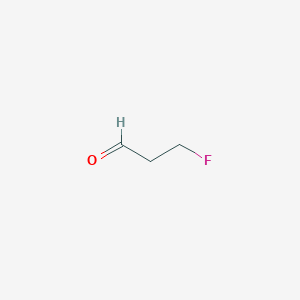
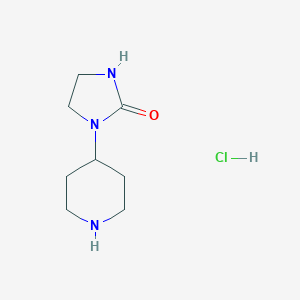
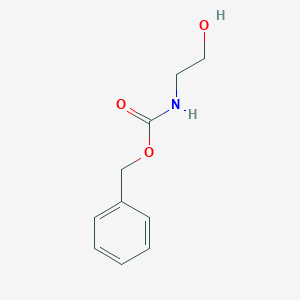
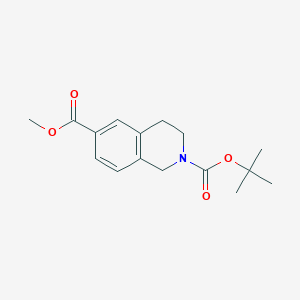
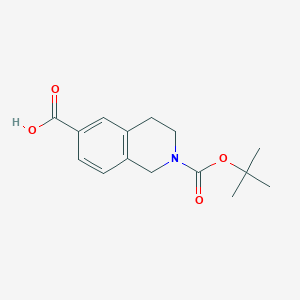


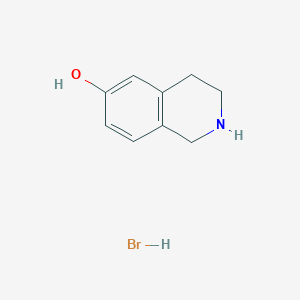
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
